(S)-2-methylpyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

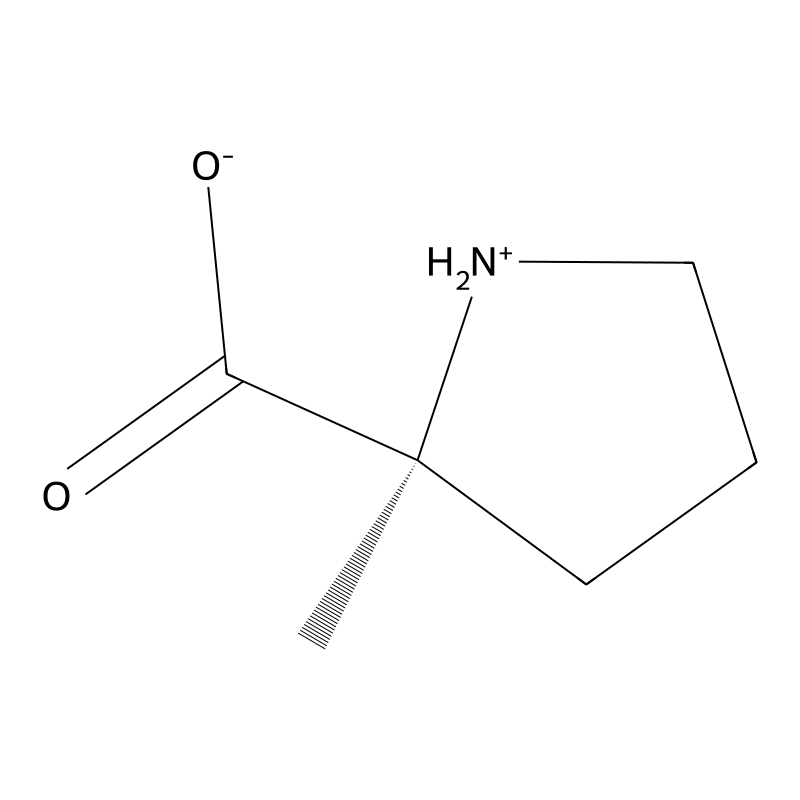

(S)-2-methylpyrrolidine-2-carboxylic acid is a chiral compound and a derivative of proline, characterized by the presence of a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 115.16 g/mol. The compound exists as a solid and is soluble in water, making it suitable for various applications in medicinal chemistry and biochemistry. It is often studied for its potential role as an amino acid derivative and its structural similarity to proline, which is significant in protein synthesis and enzyme function .

As a Chiral Building Block

(S)-2-Methylproline possesses a chiral center, meaning its molecule exists in two non-superimposable mirror images, designated as (S) and (R) enantiomers. The (S) form, which is the focus here, is often used as a chiral building block in the synthesis of various biologically active molecules. These molecules can include:

- Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides (short chains of amino acids). (S)-2-Methylproline can be incorporated into peptidomimetics to improve their stability and binding affinity towards specific targets.

- Heterocyclic Compounds: These are organic compounds containing a ring structure with at least one atom other than carbon. (S)-2-Methylproline can be used as a starting material for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery.

As a Probe for Protein-Protein Interactions

(S)-2-Methylproline can be strategically incorporated into peptides to serve as a probe for studying protein-protein interactions. The presence of the methyl group at the second position disrupts the typical hydrogen bonding pattern of a proline residue, potentially affecting protein folding and interaction with other molecules. This unique property allows researchers to:

- Identify critical residues involved in protein-protein interactions by observing how mutations of (S)-2-methylproline affect binding affinity.

- Investigate the conformational changes that occur in proteins upon binding to their partners by monitoring the surrounding structural environment of the incorporated (S)-2-methylproline residue.

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of an amine.

- Amide Formation: Reacting with amines can yield amides, which are important in drug development.

These reactions are crucial for synthesizing various derivatives that may exhibit enhanced biological activities or different pharmacological properties .

Research indicates that (S)-2-methylpyrrolidine-2-carboxylic acid exhibits notable biological activities, particularly in the context of its role as an amino acid derivative. It has been associated with:

- Neuroprotective Effects: Some studies suggest it may have protective effects on neuronal cells.

- Metabolic Regulation: It may play a role in metabolic pathways, potentially influencing energy metabolism.

The compound's structural similarity to proline allows it to interact with biological systems effectively, making it a subject of interest in pharmacology .

Several methods exist for synthesizing (S)-2-methylpyrrolidine-2-carboxylic acid:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.

- Reduction Reactions: Starting from precursors like 2-methylpyrrolidine-2-carboxylic acid derivatives, followed by selective reduction processes.

- Enzymatic Methods: Employing specific enzymes that can catalyze the formation of the desired compound from simpler substrates.

These methods highlight the compound's accessibility for research and industrial applications .

(S)-2-methylpyrrolidine-2-carboxylic acid finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

- Nutraceuticals: Incorporated into dietary supplements due to its potential ergogenic benefits.

- Biochemical Research: Serves as a model compound for studying amino acid metabolism and protein interactions.

Its versatility makes it an essential compound in both research and commercial settings .

Interaction studies involving (S)-2-methylpyrrolidine-2-carboxylic acid focus on its binding affinities and effects on biological targets:

- Protein Binding: Investigations have shown that this compound can interact with various proteins, influencing their activity.

- Receptor Modulation: Studies suggest potential modulation of neurotransmitter receptors, which could lead to therapeutic applications.

Such interactions are critical for understanding its pharmacodynamics and therapeutic potential .

(S)-2-methylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (R)-2-methylpyrrolidine-2-carboxylic acid | 0.98 | Enantiomer with different biological activity |

| (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | 0.91 | Contains a propargyl group enhancing reactivity |

| (R)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | 0.91 | Enantiomeric form with distinct properties |

| (S)-methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 0.88 | Ester derivative potentially altering solubility |

These compounds illustrate the diversity within this chemical family while highlighting the unique characteristics of (S)-2-methylpyrrolidine-2-carboxylic acid that make it particularly valuable in research and application .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant